molecular formula C8H17ClN2O B1338317 N-ethylpiperidine-4-carboxamide hydrochloride CAS No. 1981-39-1

N-ethylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1338317
CAS No.: 1981-39-1
M. Wt: 192.68 g/mol
InChI Key: YYPVQBBUASUJRK-UHFFFAOYSA-N
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Description

N-ethylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylpiperidine-4-carboxamide hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of piperidine with ethyl chloroformate to form N-ethylpiperidine-4-carboxylate. This intermediate is then reacted with ammonia to produce N-ethylpiperidine-4-carboxamide. Finally, the carboxamide is treated with hydrochloric acid to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-ethylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethylpiperidine-4-carboxamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methylpiperidine-4-carboxamide hydrochloride
  • N-propylpiperidine-4-carboxamide hydrochloride
  • N-butylpiperidine-4-carboxamide hydrochloride

Uniqueness

N-ethylpiperidine-4-carboxamide hydrochloride is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

IUPAC Name

N-ethylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-10-8(11)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPVQBBUASUJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1981-39-1
Record name 4-Piperidinecarboxamide, N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1981-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ethylpiperidine-4-carboxamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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